Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl-
Brand Name: Vulcanchem
CAS No.: 10140-08-6
VCID: VC21220053
InChI: InChI=1S/C30H46N2O2/c1-6-24-12-10-13-25(7-2)28(24)30(29-26(8-3)14-11-15-27(29)9-4)34-23-22-33-21-20-32-18-16-31(5)17-19-32/h10-15,30H,6-9,16-23H2,1-5H3
SMILES: CCC1=C(C(=CC=C1)CC)C(C2=C(C=CC=C2CC)CC)OCCOCCN3CCN(CC3)C
Molecular Formula: C30H46N2O2
Molecular Weight: 466.7 g/mol

Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl-

CAS No.: 10140-08-6

Cat. No.: VC21220053

Molecular Formula: C30H46N2O2

Molecular Weight: 466.7 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- - 10140-08-6

Specification

CAS No. 10140-08-6
Molecular Formula C30H46N2O2
Molecular Weight 466.7 g/mol
IUPAC Name 1-[2-[2-[bis(2,6-diethylphenyl)methoxy]ethoxy]ethyl]-4-methylpiperazine
Standard InChI InChI=1S/C30H46N2O2/c1-6-24-12-10-13-25(7-2)28(24)30(29-26(8-3)14-11-15-27(29)9-4)34-23-22-33-21-20-32-18-16-31(5)17-19-32/h10-15,30H,6-9,16-23H2,1-5H3
Standard InChI Key LKAFZYPMWORKEH-UHFFFAOYSA-N
SMILES CCC1=C(C(=CC=C1)CC)C(C2=C(C=CC=C2CC)CC)OCCOCCN3CCN(CC3)C
Canonical SMILES CCC1=C(C(=CC=C1)CC)C(C2=C(C=CC=C2CC)CC)OCCOCCN3CCN(CC3)C

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